
(E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate is a chemical compound that belongs to the class of ethyl esters It features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate typically involves the reaction of ethyl acrylate with a suitable pyrimidine derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and high-throughput screening can further enhance the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
(E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule.
科学的研究の応用
(E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, depending on the specific target and pathway.
類似化合物との比較
Similar Compounds
- Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)propanoate
- Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate
- Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)butanoate
Uniqueness
(E)-Ethyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-YL)acrylate is unique due to its specific structural features, such as the presence of the ethyl ester group and the (E)-configuration of the acrylate moiety. These characteristics can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
ethyl (E)-3-(2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-7(12)4-3-6-5-10-9(14)11-8(6)13/h3-5H,2H2,1H3,(H2,10,11,13,14)/b4-3+ |
InChIキー |
CLTQMIJFRLDBCW-ONEGZZNKSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=CNC(=O)NC1=O |
正規SMILES |
CCOC(=O)C=CC1=CNC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



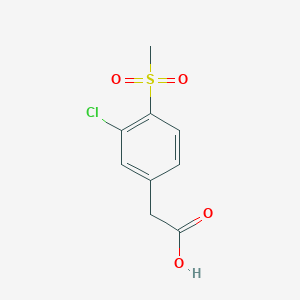
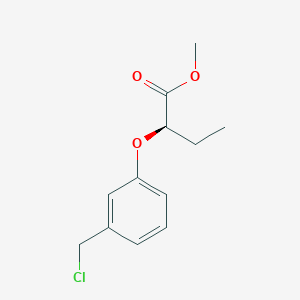
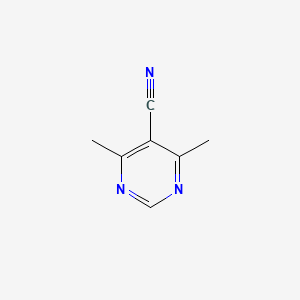
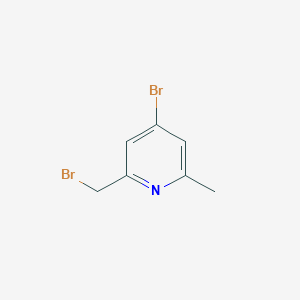
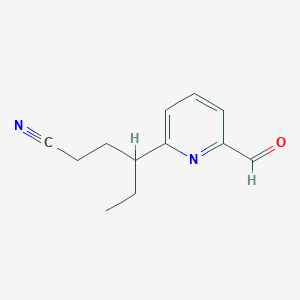

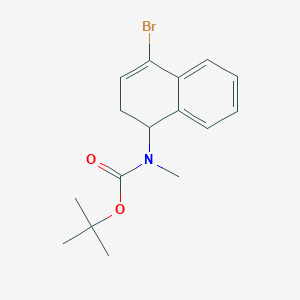

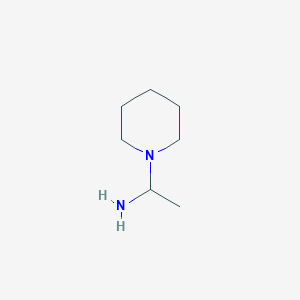
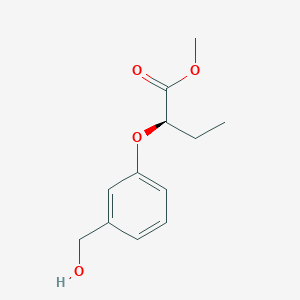
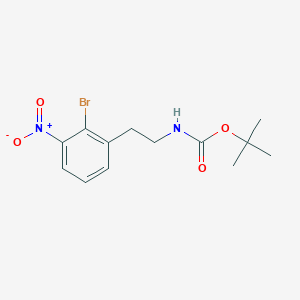
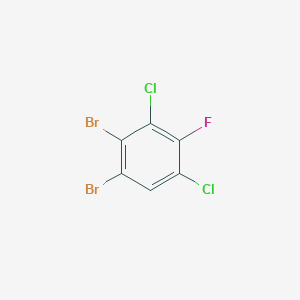
![2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101539.png)
